2-{benzyl[(oxolan-2-yl)methyl]amino}-N-(1-cyanocyclopentyl)acetamide
Description
Properties
IUPAC Name |
2-[benzyl(oxolan-2-ylmethyl)amino]-N-(1-cyanocyclopentyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c21-16-20(10-4-5-11-20)22-19(24)15-23(14-18-9-6-12-25-18)13-17-7-2-1-3-8-17/h1-3,7-8,18H,4-6,9-15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKIDENIZHPELD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CN(CC2CCCO2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{benzyl[(oxolan-2-yl)methyl]amino}-N-(1-cyanocyclopentyl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of benzylamine with oxirane to form the oxolan-2-ylmethylamine intermediate. This intermediate is then reacted with 1-cyanocyclopentanecarboxylic acid under appropriate conditions to yield the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
2-{benzyl[(oxolan-2-yl)methyl]amino}-N-(1-cyanocyclopentyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and oxolan-2-yl moieties.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Scientific Research Applications
2-{benzyl[(oxolan-2-yl)methyl]amino}-N-(1-cyanocyclopentyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{benzyl[(oxolan-2-yl)methyl]amino}-N-(1-cyanocyclopentyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share core acetamide or cyanoacetamide frameworks but differ in substituents, which critically influence their physicochemical properties and biological activities. Below is a detailed comparison with key analogs:
Table 1: Comparative Analysis of Structural Analogs
Key Structural and Functional Differences
The 1-cyanocyclopentyl moiety distinguishes it from analogs like DFL20656, which contains a biphenyl-carboxylate system for receptor interaction .
Synthetic Accessibility: The target compound’s synthesis likely requires intermediates such as N-(1-cyanocyclopentyl)acetamide (), involving nitrile reduction and thiourea coupling steps . In contrast, analogs like those in are synthesized via multicomponent reactions (MCRs), offering higher atom economy .
The cyano group in both the target compound and ’s analog may confer metabolic stability but requires toxicity profiling .
Notes and Critical Considerations
Data Gaps: No direct bioactivity or pharmacokinetic data for the target compound were found in the provided evidence. Comparative inferences rely on structural parallels. Toxicological profiles, especially for cyanated analogs, remain understudied (e.g., highlights incomplete toxicity data) .
Structural Optimization Opportunities :
- Substituent modifications (e.g., replacing oxolan-2-yl with pyridyl or imidazole groups) could enhance target selectivity, as seen in DFL20656 .
Synthetic Challenges :
- The stereochemistry of the oxolan-2-ylmethyl group may complicate synthesis and purification, necessitating advanced chiral resolution techniques.
Biological Activity
The compound 2-{benzyl[(oxolan-2-yl)methyl]amino}-N-(1-cyanocyclopentyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₉N₃O₂
- Molecular Weight : 251.32 g/mol
- Structural Characteristics : The compound features a benzyl group, an oxolane ring, and a cyanocyclopentyl moiety, which contribute to its unique biological profile.
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its effects on various cellular pathways and potential therapeutic applications. Key areas of interest include:
1. Antidiabetic Effects
Recent studies have indicated that compounds with structural similarities to this compound exhibit protective effects on pancreatic β-cells under stress conditions. These findings suggest that the compound may enhance β-cell survival and function, potentially offering a new approach to diabetes treatment .
2. Neuroprotective Properties
Research has also highlighted the neuroprotective potential of similar compounds against neurodegenerative diseases. The ability to modulate pathways associated with oxidative stress and inflammation positions this compound as a candidate for further investigation in neuroprotection .
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Apoptotic Pathways : By modulating apoptotic signaling, the compound may protect cells from programmed cell death.
- Regulation of Insulin Signaling : It may enhance insulin sensitivity and promote glucose uptake in peripheral tissues.
- Antioxidant Activity : The presence of functional groups may confer antioxidant properties, reducing oxidative damage in cells.
Case Studies and Research Findings
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 2-{benzyl[(oxolan-2-yl)methyl]amino}-N-(1-cyanocyclopentyl)acetamide, and what are the critical reaction conditions?
The synthesis involves multi-step organic reactions, typically starting with the formation of the acetamide backbone and subsequent functionalization. Key steps include:
- Amide coupling : Reacting a benzylamine derivative with an oxolan-2-ylmethyl halide to introduce the substituted amino group.
- Cyanocyclopentyl attachment : Using cyanogen bromide or similar reagents under basic conditions (e.g., triethylamine in DMF) to introduce the 1-cyanocyclopentyl moiety .
- Critical conditions : Temperature control (often 0–60°C), anhydrous solvents (DMF, THF), and catalysts like palladium for cross-coupling steps. Yields depend on stoichiometric precision and purification via column chromatography .
Basic: What spectroscopic and computational techniques are most effective for structural elucidation of this compound?
- NMR spectroscopy : H and C NMR confirm the benzyl, oxolan-2-ylmethyl, and cyanocyclopentyl groups by identifying characteristic shifts (e.g., δ 4.2–4.5 ppm for oxolan methylene protons) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., C₁₈H₂₃N₃O₂ expected m/z 325.18) and fragmentation patterns .
- Computational modeling : Density Functional Theory (DFT) optimizes geometry, while molecular docking predicts binding interactions with biological targets .
Advanced: How can researchers resolve contradictions in reported toxicological data for this compound?
Current toxicity studies are limited, but preliminary assessments recommend:
- In vitro assays : Use hepatic (HepG2) and renal (HEK293) cell lines to evaluate cytotoxicity, with IC₅₀ quantification .
- Metabolic stability tests : Incubate with liver microsomes to assess cytochrome P450 interactions and metabolite profiling .
- Contradiction mitigation : Compare batch purity (HPLC ≥95%) and solvent residues (GC-MS), as impurities may skew toxicity results .
Advanced: What computational strategies predict the compound’s biological targets and mechanism of action?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., kinases) or receptors (e.g., NMDA) based on structural analogs .
- Pharmacophore modeling : Map hydrogen-bond acceptors (cyanocyclopentyl) and hydrophobic regions (benzyl group) to prioritize targets .
- MD simulations : Run 100-ns trajectories to assess binding stability and conformational changes in aqueous environments .
Advanced: How can reaction yields be optimized during the synthesis of intermediates?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates for amine-amide coupling .
- Catalyst optimization : Palladium on carbon (5% w/w) improves cross-coupling efficiency between heterocyclic and acetamide moieties .
- Temperature gradients : Stepwise heating (25°C → 60°C) minimizes side reactions during cyanocyclopentyl introduction .
Advanced: What challenges arise in elucidating the compound’s mechanism of action in neuroprotection studies?
- Target ambiguity : The benzyl and oxolan groups may interact with multiple pathways (e.g., NMDA receptor antagonism, oxidative stress modulation). Use siRNA knockdowns to isolate pathways .
- Bioavailability : LogP (~2.5) suggests moderate blood-brain barrier penetration, requiring in vivo pharmacokinetics (plasma/tissue LC-MS) .
- Functional group reactivity : The cyanocyclopentyl group may undergo hydrolysis; stabilize with pH-controlled buffers (pH 7.4) in assays .
Basic: What purity assessment protocols are recommended for this compound?
- HPLC : Use a C18 column (acetonitrile/water gradient) to quantify purity (≥95%) and detect byproducts .
- Elemental analysis : Validate C, H, N content within ±0.4% of theoretical values .
- TLC monitoring : Track reaction progress using silica plates (ethyl acetate/hexane eluent) .
Advanced: How should researchers address the compound’s instability during long-term storage?
- Storage conditions : Lyophilize and store at -20°C under argon to prevent hydrolysis of the cyanocyclopentyl group .
- Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .
- Formulation : Encapsulate in cyclodextrin or liposomes to enhance aqueous stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
